

Application Notes & Protocols for the Quantitative Analysis of Nitromide in Medicated Feed

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Compound of Interest

Compound Name: Nitromide

Cat. No.: B1662146

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Introduction

Nitromide, chemically known as 3,5-dinitrobenzamide, is an anticoccidial agent that has been used in poultry feed to control coccidiosis, a parasitic disease of the intestinal tract. The accurate quantification of **nitromide** in medicated feeds is crucial to ensure proper dosage for animal welfare and to comply with regulatory standards, safeguarding against potential residues in animal products. These application notes provide a comprehensive guide, including a detailed protocol for the quantitative analysis of **nitromide** in medicated feed using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies are based on established principles for the analysis of veterinary drugs in complex matrices.

Data Presentation

The following tables summarize typical quantitative data obtained during the validation of an HPLC method for **nitromide** analysis in medicated poultry feed.

Table 1: Linearity of **Nitromide** Standard Solutions

Concentration (µg/mL)	Peak Area (Arbitrary Units)
1.0	125,430
2.5	312,870
5.0	624,550
10.0	1,251,200
20.0	2,505,800
Correlation Coefficient (r ²)	0.9998

Table 2: Recovery of **Nitromide** from Spiked Medicated Feed Samples

Spiked Concentration (mg/kg)	Measured Concentration (mg/kg)	Recovery (%)
50.0	47.8	95.6
100.0	98.2	98.2
150.0	145.5	97.0
Average Recovery (%)	96.9	

Table 3: Precision of the Analytical Method

Concentration (mg/kg)	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=6, 3 days)
75.0	2.1	3.5
125.0	1.8	2.9

RSD: Relative Standard Deviation

Experimental Protocols

Sample Preparation and Extraction

A representative and homogenous sample is critical for accurate analysis.

Protocol:

- Sampling: Collect a representative sample of the medicated feed according to standard procedures. For bulk feeds, take samples from at least ten evenly spaced locations. For bagged feeds, sample at least ten bags.[1]
- Grinding: Grind the collected feed sample to pass through a 1 mm sieve to ensure homogeneity.
- Weighing: Accurately weigh 10 g of the ground feed sample into a 250 mL conical flask.
- Extraction:
 - Add 100 mL of acetonitrile to the flask.
 - Stopper the flask and shake vigorously for 30 minutes on a mechanical shaker.
 - Allow the solid particles to settle.
- Centrifugation and Filtration:
 - Centrifuge an aliquot of the extract at 4000 rpm for 10 minutes.
 - Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reverse-phase HPLC method with UV detection for the quantification of **nitromide**.

Protocol:

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

- Chromatographic Conditions:
 - Mobile Phase: Acetonitrile and water (60:40, v/v).
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 270 nm.
 - Injection Volume: 20 µL.
- Standard Preparation:
 - Prepare a stock standard solution of **nitromide** (100 µg/mL) in acetonitrile.
 - Prepare a series of working standard solutions (e.g., 1.0, 2.5, 5.0, 10.0, and 20.0 µg/mL) by diluting the stock solution with the mobile phase.
- Calibration:
 - Inject the working standard solutions into the HPLC system.
 - Construct a calibration curve by plotting the peak area against the concentration of **nitromide**.
- Sample Analysis:
 - Inject the filtered sample extract into the HPLC system.
 - Identify the **nitromide** peak based on the retention time of the standard.
 - Quantify the amount of **nitromide** in the sample by comparing its peak area to the calibration curve.

Method Validation

To ensure the reliability of the analytical method, it should be validated for linearity, accuracy, precision, and specificity.

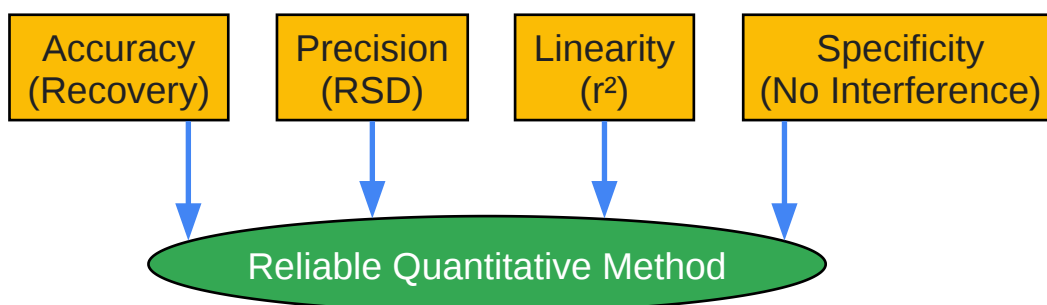
Protocol:

- **Linearity:** Analyze the standard solutions at different concentrations to establish the linear range of the method. The correlation coefficient (r^2) should be ≥ 0.999 .
- **Accuracy (Recovery):** Spike blank feed samples with known amounts of **nitromide** at different concentration levels. Analyze the spiked samples and calculate the percentage recovery. Acceptable recovery is typically within 80-110%.
- **Precision (Repeatability and Intermediate Precision):**
 - **Repeatability (Intra-day precision):** Analyze multiple replicates of a spiked sample on the same day.
 - **Intermediate Precision (Inter-day precision):** Analyze multiple replicates of a spiked sample on different days by different analysts.
 - The relative standard deviation (RSD) should be within acceptable limits (typically $< 5\%$ for concentrations > 10 ppm).[2]
- **Specificity:** Analyze blank feed samples to ensure that there are no interfering peaks at the retention time of **nitromide**.

Visualizations



Method Validation



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References

- 1. Determination of nitrovin in medicated animal feeds by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
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